molecular formula C9H16NNaO5 B7818988 sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

Cat. No.: B7818988
M. Wt: 241.22 g/mol
InChI Key: GQTHJBOWLPZUOI-OGFXRTJISA-M
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Description

Sodium 3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate is a sodium salt derivative of pantothenic acid (vitamin B5). Its molecular formula is C₉H₁₆NNaO₅, and it is structurally characterized by a β-alanine backbone linked to a 2,4-dihydroxy-3,3-dimethylbutanoyl group with an (S)-configuration at the C2 position. The compound is part of the human exposome, reflecting its presence in environments with industrial or pharmaceutical applications .

Properties

IUPAC Name

sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTHJBOWLPZUOI-OGFXRTJISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-81-2
Record name Sodium D-pantothenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of different oxidation products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can convert sodium D-pantothenate into its reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Hydrochloric acid, sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Significance

Coenzyme A Biosynthesis:
Sodium;3-[[2S]-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate is a derivative of pantothenic acid (vitamin B5) and plays a pivotal role in the synthesis of coenzyme A (CoA). CoA is essential for fatty acid metabolism and the synthesis of acetyl-CoA, a vital metabolic intermediate involved in energy production and biosynthetic processes .

Enzymatic Reactions:
Research indicates that this compound can act as a substrate for various enzymes involved in metabolic pathways. For instance, it participates in reactions catalyzed by carboxylase reductases and other enzymes that utilize CoA derivatives . These reactions are critical for the metabolism of carbohydrates and fats.

Pharmaceutical Applications

Therapeutic Potential:
Sodium;3-[[2S]-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate has been explored for its therapeutic potential in treating conditions related to CoA deficiency. Studies have shown that compounds derived from this structure can ameliorate symptoms associated with metabolic disorders by restoring normal CoA levels .

Drug Development:
The compound serves as a lead structure in the development of novel drugs targeting metabolic syndromes. Its derivatives have been investigated for their ability to enhance metabolic pathways disrupted by disease states . For instance, modifications to the compound have resulted in improved bioavailability and efficacy in preclinical models.

Research Applications

Analytical Chemistry:
In research laboratories, sodium;3-[[2S]-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate is utilized as a reference standard in analytical methods such as LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify CoA and related metabolites in biological samples. Its structural integrity allows for accurate identification and quantification during metabolic studies.

Biotechnology:
This compound has applications in biotechnology, particularly in the engineering of microbial strains for enhanced production of biofuels and biochemicals. By manipulating pathways involving sodium;3-[[2S]-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, researchers can optimize microbial metabolism for increased yield of desired products .

Case Studies

Study Objective Findings
Study on CoA Deficiency TreatmentEvaluate therapeutic effectsDemonstrated that sodium;3-[[2S]-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate alleviates symptoms of CoA deficiency in animal models .
Metabolic Pathway EngineeringOptimize microbial productionModified strains utilizing this compound showed enhanced production rates of biofuels .
Analytical Method DevelopmentQuantification of metabolitesEstablished protocols using sodium;3-[[2S]-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate as a standard for LC-MS analysis.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Table 1: Key Structural Comparisons
Compound Name Cation Stereochemistry (C2) CAS Number Molecular Weight (g/mol) Natural Occurrence
Sodium 3-[[(2S)-...propanoate (Target) Na⁺ (S) Not explicitly listed ~231.2 (acid form: 219.1) No
Calcium D-pantothenate Ca²⁺ (R) 137-08-6 476.53 Yes
D-Pantothenic acid H⁺ (acid) (R) 79-83-4 219.1 Yes
Choline pantothenate Choline⁺ (R) Not listed ~283.3 Synthetic

Key Observations :

  • Cation Differences : Sodium salts (e.g., target compound) exhibit higher water solubility compared to calcium salts, making them preferable in pharmaceutical formulations. Calcium D-pantothenate is widely used in animal feed due to stability and cost-effectiveness .
  • Stereochemistry : The (R)-configuration in D-pantothenate is essential for vitamin activity, as it binds to enzymes in coenzyme A (CoA) biosynthesis. The (S)-isomer lacks biological activity in humans .

Functional and Metabolic Differences

Table 2: Functional Properties
Property Sodium (2S)-Form Calcium D-pantothenate (R-Form) D-Pantothenic Acid (R-Form)
Biological Activity Inactive as vitamin B5 Active (vitamin B5) Active (vitamin B5)
Primary Use Synthetic applications Feed additive, human supplements Dietary supplements
Solubility High (due to Na⁺) Moderate (due to Ca²⁺) Low (acid form)
Regulatory Status GRAS (FDA) for sodium salts Authorized in feed GRAS

Metabolic Pathways :

  • The (R)-isomer is metabolized into CoA, critical for fatty acid synthesis and energy production.

Comparison with Other Propanoate Derivatives

Table 3: Propanoate Derivatives with Varied Substituents
Compound Name (Example) Key Substituents Application
Sodium 3-[[(2S)-...propanoate 2S-dihydroxy-dimethylbutanoyl Synthetic/Research
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate Iodinated aromatic rings Thyroid hormone analogs
3-[(2-Oxoacetyl)oxy]-4-(trimethylazaniumyl)butanoate Oxoacetyl and azaniumyl groups Metabolic intermediates

Structural Insights :

  • Iodinated derivatives (e.g., ) are used in medical imaging or therapeutics, contrasting with the vitamin-related role of pantothenates.
  • Amide-linked propanoates (e.g., ) demonstrate structural versatility but differ in bioactivity due to substituent variations.

Biological Activity

Sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, commonly referred to as sodium (R)-2,4-dihydroxy-3,3-dimethylbutanoate, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₆H₁₁NaO₄
  • Molecular Weight : 170.14 g/mol
  • CAS Number : 60979-68-2
  • Structure : The compound features a propanoate backbone with a unique dihydroxy dimethylbutanoyl moiety that contributes to its biological effects.

Sodium (R)-2,4-dihydroxy-3,3-dimethylbutanoate exhibits biological activity primarily through its role as a substrate or inhibitor in various enzymatic pathways. Research indicates that it may influence metabolic pathways involved in amino acid synthesis and energy metabolism.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with the Type III secretion system (T3SS) in pathogenic bacteria. This inhibition can lead to reduced virulence in bacterial strains such as Escherichia coli and Salmonella, making it a potential candidate for therapeutic development against bacterial infections .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that sodium (R)-2,4-dihydroxy-3,3-dimethylbutanoate may exhibit antioxidant properties. These properties can mitigate oxidative stress in cells and have implications for conditions related to inflammation and aging .

Case Studies

Several studies have highlighted the biological activity of sodium (R)-2,4-dihydroxy-3,3-dimethylbutanoate:

  • Inhibition of Bacterial Pathogenicity : A study demonstrated that high concentrations of the compound (up to 50 μM) resulted in approximately 50% inhibition of virulence factor secretion in enteropathogenic E. coli. This suggests its potential as an adjunct therapy in treating bacterial infections .
  • Metabolic Regulation : Research focusing on metabolic pathways indicates that the compound may play a role in regulating energy metabolism by acting on key metabolic enzymes involved in fatty acid synthesis and degradation .

Research Findings

StudyFindings
Pendergrass et al. (2023)Demonstrated inhibition of T3SS in pathogenic bacteria at concentrations above 50 μM .
Royal Society of Chemistry (2013)Identified potential antioxidant activity through hydroxyl group interactions .
BenchChem (2024)Discussed the compound's role in metabolic regulation and enzyme interaction dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
Reactant of Route 2
sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.